molecular formula C10H19NO4 B8090332 tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8090332
M. Wt: 217.26 g/mol
InChI Key: GIIDZEBNRLNGMS-SFYZADRCSA-N
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Description

tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl ester group, a hydroxymethyl group, and a hydroxyl group. The stereochemistry of the compound is defined by the (2R,3S) configuration, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.

    Introduction of Functional Groups: The tert-butyl ester group is introduced through esterification reactions, while the hydroxymethyl and hydroxyl groups are added via selective reduction and hydroxylation reactions.

    Stereochemical Control: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (2R,3S) configuration.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing chiral catalysts to achieve high enantioselectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate: can be compared with other chiral pyrrolidine derivatives such as:

Uniqueness

  • Stereochemistry : The (2R,3S) configuration imparts unique biological activity and chemical reactivity compared to its stereoisomers.
  • Functional Groups : The presence of both hydroxyl and hydroxymethyl groups provides versatility in chemical transformations and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIDZEBNRLNGMS-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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